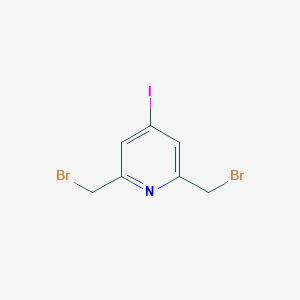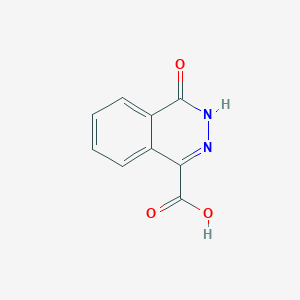![molecular formula C10H14ClN B177628 2,3,4,5-Tetrahydro-1H-benzo[c]azepine hydrochloride CAS No. 17724-36-6](/img/structure/B177628.png)
2,3,4,5-Tetrahydro-1H-benzo[c]azepine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,3,4,5-Tetrahydro-1H-benzo[c]azepine hydrochloride is a chemical compound with the molecular formula C10H14ClN . It is also known by other names such as 2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride .
Molecular Structure Analysis
The molecular structure of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine hydrochloride can be represented by the SMILES string C1CNCc2ccccc2C1 . The InChI code for this compound is 1S/C10H13N.ClH/c1-2-5-10-8-11-7-3-6-9 (10)4-1;/h1-2,4-5,11H,3,6-8H2;1H .
Physical And Chemical Properties Analysis
The molecular weight of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine hydrochloride is 183.68 g/mol . Other physical and chemical properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, and Complexity can be found on PubChem .
Scientific Research Applications
Cardiovascular Medications
This compound serves as a scaffold in the molecular structure of various cardiovascular medications. It’s found in drugs like evacetrapib and benazepril , which are used to treat conditions such as high blood pressure and congestive heart failure .
Cannabinoid Receptor Agonists
Researchers have utilized 2,3,4,5-Tetrahydro-1H-benzo[c]azepine as a reactant in synthesizing adamantane derivatives. These derivatives act as agonists for cannabinoid receptor 2, which can be targeted for treating pain, inflammation, and other conditions .
Synthesis of Adamantane Derivatives
The compound is involved in the synthesis process of adamantane derivatives. These derivatives have a wide range of applications, including as antiviral agents and in the treatment of Parkinson’s disease .
Chemical Research and Development
In chemical R&D, this compound is used due to its unique structure and reactivity. It serves as a building block for the synthesis of more complex molecules, which can have various applications in medicinal chemistry .
Analytical Reference Material
2,3,4,5-Tetrahydro-1H-benzo[c]azepine hydrochloride is used as an analytical reference material in laboratories to ensure the accuracy and calibration of analytical instruments and methodologies .
Safety and Handling Research
The compound’s safety profile, including its hazard statements and precautionary measures, is an area of ongoing research. This research is crucial for developing safe handling practices in both industrial and laboratory settings .
Molecular Modeling
Molecular modeling studies involving 2,3,4,5-Tetrahydro-1H-benzo[c]azepine hydrochloride help in understanding its interactions at the molecular level. This can lead to the design of new drugs with improved efficacy and reduced side effects .
Educational Purposes
In academia, this compound is used to teach students about seven-membered heterocyclic compounds. Its synthesis and properties are often discussed in organic chemistry courses .
properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-2-5-10-8-11-7-3-6-9(10)4-1;/h1-2,4-5,11H,3,6-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCKHRQBCQWCLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CNC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591264 |
Source


|
| Record name | 2,3,4,5-Tetrahydro-1H-2-benzazepine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17724-36-6 |
Source


|
| Record name | 2,3,4,5-Tetrahydro-1H-2-benzazepine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does LY134046 interact with enzymes involved in neurotransmitter metabolism?
A: Research indicates that LY134046 acts as a potent inhibitor of norepinephrine N-methyltransferase, the enzyme responsible for converting norepinephrine to epinephrine. [, ] This inhibitory action suggests that LY134046 could potentially increase norepinephrine levels in the synapse. Additionally, LY134046 exhibits substrate activity for rabbit lung N-methyltransferase, an enzyme involved in the metabolism of various amines, including serotonin. [, ] Interestingly, LY134046 demonstrates a high affinity for this enzyme, comparable to or even exceeding that of physiologically relevant substrates like tryptamine and serotonin. [, ] This finding hints at potential similarities in the active sites of norepinephrine N-methyltransferase and rabbit lung N-methyltransferase.
Q2: How does LY134046 influence luteinizing hormone release in the context of angiotensin II signaling?
A: Studies in female rats reveal that LY134046 can potentiate the stimulatory effect of angiotensin II on luteinizing hormone release. [] This effect is attributed to LY134046's ability to selectively deplete hypothalamic epinephrine without affecting norepinephrine levels. [] The research suggests that angiotensin II stimulates luteinizing hormone release by promoting norepinephrine release, which then acts on alpha-2 adrenergic receptors. [] The inhibitory effect of epinephrine on this pathway is blocked by LY134046, leading to enhanced luteinizing hormone release.
Q3: What structural features of LY134046 contribute to its interaction with N-methyltransferase enzymes?
A: LY134046 and a related compound, 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (SK&F 64139), are both conformationally rigid analogs of benzylamine. [, ] This structural rigidity is thought to contribute to their high affinity for N-methyltransferase enzymes, suggesting that a specific conformation may be crucial for binding to the active site. [, ] Further research exploring structure-activity relationships could provide more detailed insights into the specific molecular interactions responsible for the observed effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

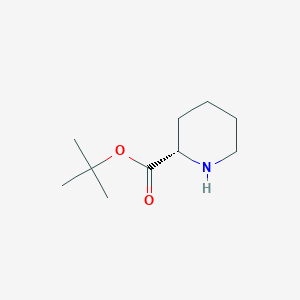
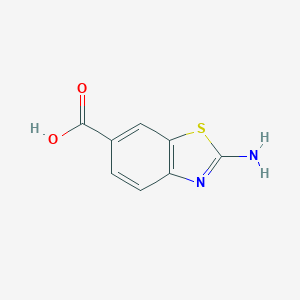
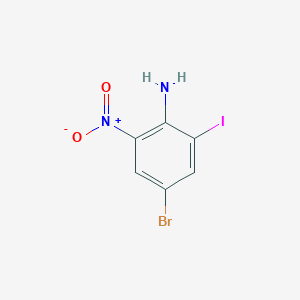
![4'-((trans,trans)-4'-Ethyl-[1,1'-bi(cyclohexan)]-4-yl)-3,4,5-trifluoro-1,1'-biphenyl](/img/structure/B177553.png)


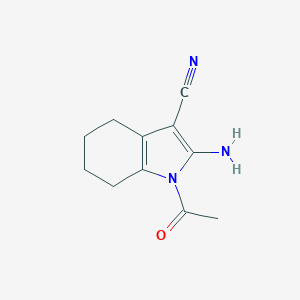
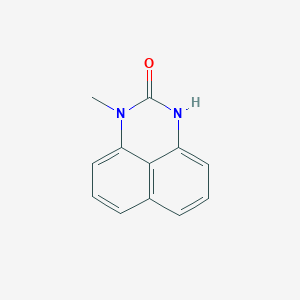
![5-Methylbenzo[d]isothiazol-3-amine](/img/structure/B177570.png)


